1-Chloro-3-(methoxymethoxy)benzene
Overview
Description
1-Chloro-3-(methoxymethoxy)benzene is a chemical compound with the CAS Number: 91105-99-6 . It has a molecular weight of 172.61 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Polymerization Initiator/Transfer Agents
1-Chloro-3-(methoxymethoxy)benzene has been studied for its role in cationic polymerizations. As an example, 1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, serves as a novel initiator/transfer agent in such polymerizations. The behavior of these compounds in reactions, particularly in the presence of BCl3, suggests complex formation and ionization mechanisms relevant to the field of macromolecular chemistry (Dittmer, Pask, & Nuyken, 1992).
Synthesis and Structural Analysis
The compound has been involved in the synthesis of various complex structures. For instance, a study on the synthesis and conformational properties of nonsymmetric pillar[5]arenes used derivatives of similar compounds. These findings are significant in understanding the stereochemistry and molecular interactions of such complex structures (Kou et al., 2010).
Molecular Self-Assembly and Liquid Crystals
Research indicates potential applications in the field of liquid crystals and self-assembling materials. Studies on benzene derivatives with specific substituents, like methoxyls and methylamides, have shown properties that lead to self-assembly into columns, a characteristic valuable in the development of liquid crystalline phases (Bushey et al., 2001).
Chemical Reactions and Catalysis
This compound and its derivatives play roles in various chemical reactions. For instance, they can participate in Buchner reactions as substrates or intermediates, influenced by catalysts like chloro(tetraphenylporphyrinato)iron (Mbuvi & Woo, 2009).
Crystallography and Intermediates in Synthesis
Its derivatives are significant in crystallography and as intermediates in various syntheses. For example, studies on 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer delve into their crystalline structures, providing insights into their conformation and potential as intermediates in synthesizing more complex compounds (Wiedenfeld et al., 2004).
Safety and Hazards
The safety information for 1-Chloro-3-(methoxymethoxy)benzene includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
1-chloro-3-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSIAWQCBCDJJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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